Androstan-3-one-16,16,17-d3, 17-hydroxy-, (5a,17ss)-; Androstanolone-d3; Androstanolone-16,16,17-d3; 5a-Dihydrotestosterone-D3; 16,16,17-d3-5a-Dihydrotestosterone; (5a,17ss)-17-Hydroxyandrostan-3-one-16,16,17-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Dihydrotestosterone-D3 (16,16,17-D3) solution is a stable-labeled internal standard of 5alpha-Dihydrotestosterone, also known as DHT. DHT is an androgen or male sex hormone that plays a crucial role in the development of male characteristics. It has been implicated in various conditions, including male pattern baldness, benign prostatic hyperplasia, and prostate cancer . As an anabolic steroid, DHT has also been used to promote muscle growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Dihydrotestosterone-D3 (16,16,17-D3) involves the incorporation of deuterium atoms at specific positions (16, 16, and 17) of the DHT molecule. This is typically achieved through a series of chemical reactions, including hydrogenation and deuteration, under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of 5alpha-Dihydrotestosterone-D3 (16,16,17-D3) solution involves large-scale synthesis using advanced chemical engineering techniques. The process includes the use of high-purity reagents, precise control of reaction parameters, and rigorous quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
5alpha-Dihydrotestosterone-D3 (16,16,17-D3) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5alpha-Dihydrotestosterone-D3 (16,16,17-D3) can yield 5alpha-Androstan-3,17-dione, while reduction can produce 5alpha-Androstan-17beta-ol-3-one .
Scientific Research Applications
5alpha-Dihydrotestosterone-D3 (16,16,17-D3) solution is widely used in scientific research, including:
Mechanism of Action
5alpha-Dihydrotestosterone-D3 (16,16,17-D3) exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the regulation of gene expression and subsequent biological effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a key role in the development and maintenance of male characteristics .
Comparison with Similar Compounds
Similar Compounds
Testosterone-D3 (16,16,17-D3): Another stable-labeled internal standard used in similar applications.
Dehydroepiandrosterone-D5 (DHEA-D5) (2,2,3,4,4-D5): Used as a reference standard in analytical chemistry.
5alpha-Androstan-17beta-ol-3-one: A related compound with similar biological activity.
Uniqueness
5alpha-Dihydrotestosterone-D3 (16,16,17-D3) is unique due to its specific labeling with deuterium atoms, which enhances its stability and allows for precise quantification in analytical applications. Its role as a potent androgen also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C19H30O2 |
---|---|
Molecular Weight |
293.5 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D |
InChI Key |
NVKAWKQGWWIWPM-XQPDVHGSSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.